molecular formula C17H20N2OS B13355144 2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide CAS No. 794537-27-2

2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

Cat. No.: B13355144
CAS No.: 794537-27-2
M. Wt: 300.4 g/mol
InChI Key: KIPHVPZAMSRTGZ-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a methylthio group attached to the second position of the nicotinamide ring and a 4-phenylbutan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinamide through an amidation reaction.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the 4-Phenylbutan-2-yl Group: The final step involves the attachment of the 4-phenylbutan-2-yl group to the nitrogen atom of the nicotinamide ring through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The nicotinamide ring can undergo substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated nicotinamides, substituted nicotinamides.

Scientific Research Applications

2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, lacking the methylthio and 4-phenylbutan-2-yl groups.

    2-(Methylthio)nicotinamide: Similar structure but without the 4-phenylbutan-2-yl group.

    N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but without the methylthio group.

Uniqueness

2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide is unique due to the presence of both the methylthio and 4-phenylbutan-2-yl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, improve its stability, and increase its biological activity compared to similar compounds.

Properties

CAS No.

794537-27-2

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H20N2OS/c1-13(10-11-14-7-4-3-5-8-14)19-16(20)15-9-6-12-18-17(15)21-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20)

InChI Key

KIPHVPZAMSRTGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC

solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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